molecular formula C5H6BrClN2 B1449067 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 2060043-12-9

3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No. B1449067
M. Wt: 209.47 g/mol
InChI Key: VMXMDGNXBKSYFQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Regioselective Synthesis and Bromination

Martins et al. (2009) described a highly regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, which could be related to the synthesis of compounds similar to 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole. This study highlights the utility of halogenated pyrazoles as intermediates in organic synthesis, providing pathways for the development of novel compounds with potential pharmaceutical applications (Martins et al., 2009).

Structure and Tautomerism

The study by Trofimenko et al. (2007) on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, including discussions on 3-bromo tautomers, contributes to understanding the chemical properties and reactivity of bromo-substituted pyrazoles. This knowledge is crucial for designing synthetic strategies and predicting the behavior of these compounds in various chemical environments (Trofimenko et al., 2007).

Catalysis and Nanoparticle Formation

Sharma et al. (2013) reported on palladium(II) complexes of pyrazolated thio/selenoethers synthesized from 4-bromo-1-(2-chloroethyl)-1H-pyrazole. These complexes demonstrated potential as catalysts for Suzuki-Miyaura coupling reactions and as precursors for the synthesis of Pd4Se and PdSe nanoparticles. Such applications underline the role of halogenated pyrazoles in catalysis and materials science, offering routes to nanomaterials with significant industrial and technological importance (Sharma et al., 2013).

Antibacterial and Antifungal Activities

Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles. This research underscores the potential of brominated pyrazoles in developing new antimicrobial agents, reflecting the broader relevance of such compounds in pharmaceutical research (Pundeer et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-bromo-4-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c1-9-3-4(2-7)5(6)8-9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXMDGNXBKSYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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